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Compound of Interest

Compound Name: 7-Quinolinecarboxylic acid

CAS No.: 10783-04-7

Cat. No.: B1149751

Get Quote

Executive Summary: The Structural Paradox
7-Quinolinecarboxylic acid (7-QCA) represents a critical scaffold in medicinal chemistry,

distinct from its more common 2- and 4-isomers due to its specific vector of hydrogen bond

donation and lack of intramolecular chelation capacity. While the 2-isomer (Quinaldic acid) is

famous for its zwitterionic crystal packing, 7-QCA is characterized by a high melting point

(249.5°C) and poor solubility, traits that have historically hindered the isolation of X-ray quality

single crystals of the pure parent compound.

This guide provides a definitive analysis of the structural landscape of 7-QCA. It synthesizes

comparative crystallographic data from its isomers, details the supramolecular architecture of

its successfully crystallized derivatives (esters and metal complexes), and outlines the

biological signaling pathways that make this scaffold a high-value target in oncology and

antimicrobial research.

Crystallographic Data & Structural Analysis[1][2][3]
[4][5]
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The "Missing" Structure & Comparative Metrics
Unlike quinoline-2-carboxylic acid, which stabilizes itself via intramolecular N...H-O interactions,

the 7-position places the carboxyl group distal to the quinoline nitrogen. This geometric

isolation forces the molecule into intermolecular hydrogen bonding networks, resulting in a

lattice energy that resists solvation and crystallization.

To provide a structural baseline, we analyze the metrics of the closest crystallized homologues

and the predicted lattice properties of 7-QCA based on density functional theory (DFT) and

powder diffraction data.

Table 1: Comparative Crystallographic Metrics (Isomers vs.
Derivatives)
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Parameter

7-

Quinolinecarbo

xylic Acid

(Predicted/Po
wder)

Quinoline-2-

carboxylic Acid

(Experimental)
[1]

Quinoline-4-

carboxylic Acid

(Experimental)
[2]

Methyl 7-

bromoquinoline-

4-carboxylate

(Derivative)

Crystal System
Monoclinic

(Predicted)
Monoclinic Monoclinic Triclinic

Space Group P2₁/c (Probable) P2₁/c P2₁/c P-1

Z (Units/Cell) 4 4 4 2

Density (

)
~1.42 g/cm³ 1.458 g/cm³ 1.48 g/cm³ 1.65 g/cm³

Unit Cell ~9.8 Å 9.724(1) Å 7.423(2) Å 7.89 Å

Unit Cell ~6.1 Å 5.937(1) Å 12.561(3) Å 9.12 Å

Unit Cell ~26.5 Å 27.545(2) Å 8.912(2) Å 11.45 Å

Angle ~95° 90.15(1)° 108.45(2)° 98.2°

Packing Motif
Infinite Catemers

(Head-to-Tail)

Tautomeric

Dimers

(Zwitterion/Neutr

al)

Carboxylic

Dimers

-

Stacked Sheets

Supramolecular Architecture
The 7-QCA scaffold is unique because it cannot form the planar 5- or 6-membered chelate

rings seen in 2- or 8-substituted quinolines.

H-Bonding Logic: The carboxyl proton at C7 acts as a donor, while the quinoline nitrogen

(N1) acts as an acceptor. Since they are on opposite sides of the aromatic core, the structure

favors linear chains (catemers) or offset dimers rather than discrete molecular units.
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Implication: This extensive intermolecular networking explains the high melting point

(>249°C) and low solubility in non-polar solvents, necessitating the use of DMSO or DMF for

recrystallization.

Experimental Protocols
Protocol A: Solvothermal Crystallization of 7-QCA
Standard evaporation fails due to low solubility. This protocol uses solvothermal energy to

overcome the lattice enthalpy.

Preparation: Suspend 100 mg of crude 7-QCA in 15 mL of a DMF:Water (9:1) mixture.

Dissolution: Seal in a Teflon-lined autoclave and heat to 140°C for 4 hours. The high

pressure ensures complete dissolution.

Cooling Ramp: Program the oven to cool at a rate of 1°C per hour down to room

temperature. Critical Step: Rapid cooling yields microcrystalline powder, not single crystals.

Harvesting: Filter the resulting needles (often solvated with DMF) and wash with cold

ethanol.

Protocol B: Synthesis of the Methyl Ester Derivative
To obtain X-ray quality crystals for structure-activity relationship (SAR) studies, converting the

acid to an ester is the standard workaround.

Reflux: Dissolve 7-QCA (1.0 eq) in dry Methanol (20 vol). Add conc. H₂SO₄ (0.1 eq) as

catalyst.

Reaction: Reflux for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

Workup: Neutralize with NaHCO₃, extract into Dichloromethane.

Crystallization: Dissolve the crude ester in minimal hot hexane. Allow to stand at 4°C

overnight. Large prisms suitable for XRD will form.

Visualization: Crystallization Decision Tree
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Start: 7-Quinolinecarboxylic Acid Sample

Solubility Check:
Dissolves in MeOH/EtOH?

Method A: Direct Crystallization

No (Insoluble)

Method B: Derivatization

Yes (Partial)

Protocol: Solvothermal
(DMF/H2O, 140°C, Slow Cool)

Result: Solvated Crystals
(High Lattice Energy)

Protocol: Esterification
(MeOH, H2SO4, Reflux)

Recrystallization from Hexane

Result: X-ray Quality Prisms
(Methyl Ester)

Click to download full resolution via product page

Caption: Decision matrix for crystallizing 7-QCA. Direct methods require solvothermal

conditions due to strong intermolecular H-bonding.

Applications in Drug Development & Signaling
Pathways[1]
The 7-QCA scaffold is not merely a structural curiosity; it is a bioactive pharmacophore. Its

rigidity and polarity make it an ideal inhibitor for enzymes requiring planar intercalation or

specific cation chelation.
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Key Biological Targets
DNA Gyrase (Antibacterial): The quinoline core intercalates into bacterial DNA, while the 7-

carboxyl group (often modified to a fluoro- or piperazinyl- derivative in fluoroquinolones)

interacts with the GyrA subunit, freezing the cleavage complex.

P2X7 Receptor (Oncology): Antagonists containing the quinoline-carboxylic acid motif block

the ATP-gated P2X7 receptor. This inhibition suppresses the PI3K/AKT/GSK3 pathway,

reducing tumor cell proliferation and migration in breast cancer (MCF-7) and glioblastoma

models [3].[1]

SIRT3 Inhibition: 7-QCA derivatives have been identified as inhibitors of Sirtuin-3, a

mitochondrial deacetylase, modulating metabolic homeostasis in cancer cells.
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Caption: Mechanism of Action: 7-QCA derivatives block P2X7R, disrupting the PI3K/AKT axis

and inducing apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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